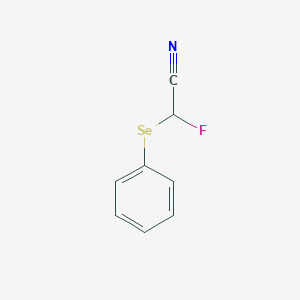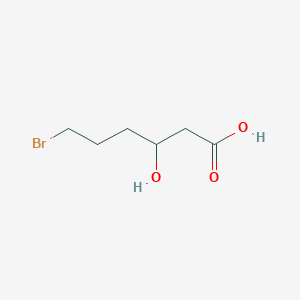
3,3,10,10-Tetramethyl-2,11-dioxa-6,7-dithia-3,10-disiladodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,10,10-Tetramethyl-2,11-dioxa-6,7-dithia-3,10-disiladodecane is a unique organosilicon compound characterized by its distinctive structure, which includes silicon, oxygen, and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,10,10-Tetramethyl-2,11-dioxa-6,7-dithia-3,10-disiladodecane typically involves the reaction of organosilicon precursors with sulfur-containing reagents under controlled conditions. One common method includes the use of tetramethylsilane and a sulfur source such as sulfur dichloride in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3,10,10-Tetramethyl-2,11-dioxa-6,7-dithia-3,10-disiladodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The silicon atoms in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted organosilicon compounds.
Aplicaciones Científicas De Investigación
3,3,10,10-Tetramethyl-2,11-dioxa-6,7-dithia-3,10-disiladodecane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial agent.
Industry: Utilized in the development of advanced materials with specific properties such as thermal stability and resistance to oxidation.
Mecanismo De Acción
The mechanism of action of 3,3,10,10-Tetramethyl-2,11-dioxa-6,7-dithia-3,10-disiladodecane involves its interaction with molecular targets through its silicon and sulfur atoms. These interactions can lead to the formation of stable complexes with various biomolecules, potentially altering their function. The pathways involved may include the inhibition of specific enzymes or the disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,7,7-Tetramethyl-2,11-dioxabicyclo[4.4.1]undeca-3,5-dien-10-one
- 6,7-Bis(benzyloxy)-2,2,11,11-tetramethyl-3,3,10,10-tetraphenyl-4,9-dioxa-3,10-disiladodecane
Uniqueness
3,3,10,10-Tetramethyl-2,11-dioxa-6,7-dithia-3,10-disiladodecane is unique due to its specific combination of silicon, oxygen, and sulfur atoms, which imparts distinct chemical properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective.
Propiedades
| 180003-78-5 | |
Fórmula molecular |
C10H26O2S2Si2 |
Peso molecular |
298.6 g/mol |
Nombre IUPAC |
methoxy-[2-[2-[methoxy(dimethyl)silyl]ethyldisulfanyl]ethyl]-dimethylsilane |
InChI |
InChI=1S/C10H26O2S2Si2/c1-11-15(3,4)9-7-13-14-8-10-16(5,6)12-2/h7-10H2,1-6H3 |
Clave InChI |
DEGHNHDTDBXIBA-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C)(C)CCSSCC[Si](C)(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2S,9S,12S)-12-methoxy-8,8,9-trimethyl-10,11,13-trioxatricyclo[7.2.2.01,6]tridecan-2-yl]ethanol](/img/structure/B14274647.png)
![8-Aza-5-azoniaspiro[4.5]decane, 8-phenyl-, bromide](/img/structure/B14274662.png)
![(2-Azabicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone](/img/structure/B14274663.png)
![2H-Benz[g]indazol-3-amine, 4,5-dihydro-N,2-diphenyl-](/img/structure/B14274668.png)
![Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-](/img/structure/B14274731.png)


